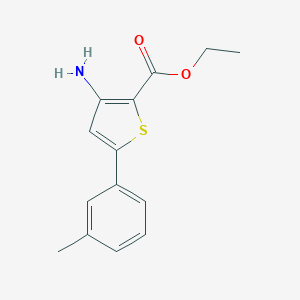

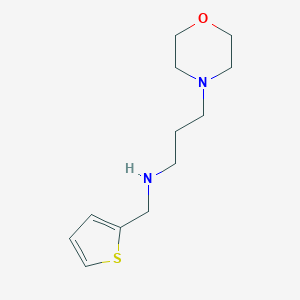

![molecular formula C11H15NO3 B511068 Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine CAS No. 117986-59-1](/img/structure/B511068.png)

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine is a complex organic compound. The benzo[d][1,3]dioxole moiety is a common structural motif in many natural products and pharmaceuticals . It’s often associated with a variety of biological activities, such as antitumor and antimicrobial effects .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds have been synthesized via condensation methods . For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Their crystal structures were also analyzed using the single crystal X-ray diffraction method .

Applications De Recherche Scientifique

Crystallography

- Field : Crystallography

- Application : The compound “Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine” has been used in the study of crystal structures .

- Methods : The crystal structure was determined using X-ray diffraction techniques. The crystal was a colourless block with a size of 0.12 × 0.11 × 0.10 mm. The wavelength used was Mo K α radiation (0.71073 Å). The diffractometer used was a Bruker APEX-II .

- Results : The crystal structure was determined to be orthorhombic, with a = 5.8585 (3) Å, b = 16.2727 (10) Å, c = 18.4886 (11) Å, V = 1762.59 (18) ų, Z = 4, Rgt (F) = 0.0276, wRref (F²) = 0.0700, T = 100 (2) K .

Antitumor Evaluation

- Field : Oncology

- Application : The compound “Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine” has been synthesized and evaluated for its antitumor activities against HeLa, A549 and MCF-7 cell lines .

- Methods : A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines (C1–C31) were synthesized and evaluated for their antitumor activities .

- Results : Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines. Compound C27 showed potent activities against HeLa and A549 cell lines with IC50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively .

Synthesis of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines

- Field : Organic Chemistry

- Application : This compound has been used in the synthesis of a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines .

- Methods : The compound was synthesized via a Pd-catalyzed C-N cross-coupling .

- Results : The synthesized compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against HeLa, A549 and MCF-7 cell lines .

Crystal Structure Determination

- Field : Crystallography

- Application : The compound “Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine” has been used in the determination of crystal structures .

- Methods : The crystal structure was determined using X-ray diffraction techniques .

- Results : The crystal structure was determined to be orthorhombic, with a = 5.8585 (3) Å, b = 16.2727 (10) Å, c = 18.4886 (11) Å, V = 1762.59 (18) ų, Z = 4, Rgt (F) = 0.0276, wRref (F²) = 0.0700, T = 100 (2) K .

Synthesis of 1-benzo[1,3]dioxol-5-yl-indoles

- Field : Organic Chemistry

- Application : This compound has been used in the synthesis of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties .

- Methods : The compound was synthesized via a Pd-catalyzed C-N cross-coupling .

- Results : The synthesized compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute .

Crystal Structure of benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate

- Field : Crystallography

- Application : The compound “Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine” has been used in the determination of crystal structures .

- Methods : The crystal structure was determined using X-ray diffraction techniques .

- Results : The crystal structure was determined to be orthorhombic, with a = 5.8585 (3) Å, b = 16.2727 (10) Å, c = 18.4886 (11) Å, V = 1762.59 (18) ų, Z = 4, Rgt (F) = 0.0276, wRref (F²) = 0.0700, T = 100 (2) K .

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxyethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-13-5-4-12-7-9-2-3-10-11(6-9)15-8-14-10/h2-3,6,12H,4-5,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPLNXRORONULE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![13,13,13a,15,15-pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1',2':4,5][1,4]diazepino[1,7-a]indole](/img/structure/B511031.png)

![N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B511056.png)

![{4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511057.png)

![[(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B511058.png)

![{4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511066.png)

![4-[[(4-methoxyphenyl)methylamino]methyl]benzoic Acid](/img/structure/B511090.png)